N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide
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Overview
Description
N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group attached to an ethyl chain, which is further connected to a difluorocyclohexane ring with a carboxamide group. The presence of fluorine atoms and the cyano group contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexane Ring: The difluorocyclohexane ring can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the cyanoethyl intermediate with an amine, followed by hydrolysis and subsequent amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine or the carboxamide group to an alcohol.
Substitution: The fluorine atoms in the difluorocyclohexane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted difluorocyclohexane derivatives.
Scientific Research Applications
N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and fluorine atoms play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-cyanoethyl]-3-fluorocyclohexane-1-carboxamide
- N-[(1S)-1-cyanoethyl]-2,2-difluorocyclohexane-1-carboxamide
- N-[(1S)-1-cyanoethyl]-3,3-difluorocyclopentane-1-carboxamide
Uniqueness
N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide stands out due to the presence of two fluorine atoms on the cyclohexane ring, which significantly influences its chemical reactivity and stability
Properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c1-7(6-13)14-9(15)8-3-2-4-10(11,12)5-8/h7-8H,2-5H2,1H3,(H,14,15)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKULALYPIFZWOI-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1CCCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1CCCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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